molecular formula C14H11FO2 B1438273 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one CAS No. 142070-24-4

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Cat. No.: B1438273
CAS No.: 142070-24-4
M. Wt: 230.23 g/mol
InChI Key: PPVHWFPRPONKQL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one typically involves the reaction of 3-fluoro-4-phenoxybenzaldehyde with a suitable reagent such as acetyl chloride in the presence of a catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and catalysts as in laboratory settings. The process is optimized for yield and purity, with stringent control over reaction conditions to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and phenoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)ethan-1-one
  • 1-(3-Fluorophenyl)ethan-1-one
  • 1-(4-Phenoxyphenyl)ethan-1-one

Uniqueness

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is unique due to the presence of both fluoro and phenoxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(3-fluoro-4-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVHWFPRPONKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655701
Record name 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142070-24-4
Record name 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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